5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine
Description
Fundamental Molecular Framework and Geometric Organization
The molecular architecture of 5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine demonstrates a sophisticated integration of two distinct heterocyclic domains connected through a nitrogen bridging system. The core 1,3,4-thiadiazole ring maintains its characteristic planar configuration, consistent with the general structural principles observed in related thiadiazole derivatives. The five-membered thiadiazole heterocycle exhibits typical bond lengths and angles associated with this aromatic system, where the sulfur atom participates in the aromatic delocalization while maintaining its characteristic larger van der Waals radius compared to carbon or nitrogen atoms.
The piperazine substituent attached at the 5-position of the thiadiazole ring introduces conformational flexibility to the overall molecular structure. The piperazine ring adopts its preferred chair conformation, minimizing steric interactions and maximizing stability through optimal bond angles and torsional arrangements. The propyl substituent on the piperazine nitrogen extends the molecular framework, introducing additional conformational degrees of freedom that influence the overall three-dimensional shape of the molecule.
Crystallographic analysis of related thiadiazole compounds reveals that molecules of this class typically form infinite chains in crystal structures through hydrogen bonding interactions. The amino group at the 2-position of the thiadiazole ring serves as both hydrogen bond donor and acceptor, facilitating intermolecular interactions that stabilize the crystal lattice. The nitrogen atoms within the piperazine ring can participate in additional weak intermolecular interactions, contributing to the overall crystal packing efficiency.
Intermolecular Interactions and Crystal Packing Patterns
The crystal structure organization of this compound is governed by multiple types of intermolecular interactions that collectively determine the solid-state arrangement. Primary hydrogen bonding interactions occur between the amino group protons and nitrogen atoms of adjacent molecules, following patterns commonly observed in aminothiadiazole derivatives. These hydrogen bonds typically exhibit N-H···N distances characteristic of moderate-strength intermolecular interactions.
Secondary interactions include van der Waals forces between the propyl chains and weak C-H···N interactions involving the piperazine ring protons. The arrangement of molecules in the crystal lattice likely follows translation symmetry patterns, creating chains of molecules connected through the primary hydrogen bonding network. The overall crystal packing demonstrates the balance between maximizing favorable intermolecular interactions and minimizing unfavorable steric contacts.
The three-dimensional crystal architecture also incorporates π-π stacking interactions between thiadiazole rings of adjacent molecules, though these interactions are typically weaker than the hydrogen bonding contributions. The electron-deficient nature of the thiadiazole ring system influences both the strength and geometry of these aromatic interactions.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear Magnetic Resonance Spectroscopic Characteristics
The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signal patterns that reflect the distinct chemical environments within the molecule. The amino group protons of the thiadiazole ring appear as a broad singlet signal, typically observed in the range of 6.5-7.5 parts per million, showing deuterium oxide exchangeability that confirms their identity as amino protons. This chemical shift reflects the electron-withdrawing effect of the thiadiazole ring system on the attached amino group.
The piperazine ring protons generate complex multipicity patterns due to the chair conformation dynamics and the electronic influence of the attached thiadiazole system. The protons adjacent to the nitrogen connected to the thiadiazole ring experience different chemical environments compared to those adjacent to the propyl-substituted nitrogen, resulting in distinct chemical shift values. Typically, these signals appear as broad singlets or complex multiplets in the region of 2.5-3.5 parts per million.
The propyl substituent produces a characteristic ethyl-like pattern with the terminal methyl group appearing as a triplet around 1.0-1.2 parts per million, while the methylene groups exhibit multiplet patterns in the 2.4-2.8 parts per million range. The coupling constants between adjacent protons provide information about the conformational preferences and rotational barriers within the propyl chain.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within the molecular framework. The thiadiazole carbon atoms exhibit characteristic chemical shifts reflecting their aromatic nature and the influence of electronegative nitrogen and sulfur atoms. The carbon bearing the amino group typically appears around 160-170 parts per million, while the carbon connected to the piperazine substituent resonates in the 150-160 parts per million region.
Infrared Spectroscopic Analysis and Vibrational Assignments
Infrared spectroscopy provides crucial information about the functional groups and bonding patterns within this compound. The amino group stretching vibrations appear as characteristic bands in the 3200-3400 wavenumber region, with the exact positions and intensities dependent on the hydrogen bonding environment and crystal packing effects. The asymmetric and symmetric stretching modes of the primary amino group can typically be resolved as separate bands under high-resolution conditions.
The aromatic carbon-nitrogen stretching vibrations of the thiadiazole ring system produce strong absorption bands in the 1600-1650 wavenumber region, reflecting the conjugated nature of the heterocyclic system. These bands provide fingerprint information for identifying the thiadiazole core structure and can be used to monitor structural integrity during chemical transformations.
The carbon-hydrogen stretching vibrations of the piperazine ring and propyl substituent appear in the 2800-3000 wavenumber region, with characteristic patterns that reflect the saturated aliphatic nature of these structural components. The carbon-nitrogen stretching vibrations associated with the piperazine ring typically appear around 1000-1200 wavenumbers, providing information about the nitrogen environments and substitution patterns.
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| Amino N-H Stretch | 3200-3400 | Primary amine |
| Aromatic C=N | 1600-1650 | Thiadiazole ring |
| Aliphatic C-H | 2800-3000 | Piperazine and propyl |
| C-N Stretch | 1000-1200 | Piperazine ring |
Ultraviolet-Visible Spectroscopic Properties and Electronic Transitions
The ultraviolet-visible absorption spectrum of this compound reflects the electronic structure and conjugation patterns within the molecule. The thiadiazole ring system exhibits characteristic absorption bands in the ultraviolet region, typically around 250-300 nanometers, corresponding to π→π* electronic transitions within the aromatic heterocycle. These transitions are sensitive to substituent effects and can provide information about the electronic communication between the thiadiazole core and the piperazine substituent.
The electron-donating nature of the piperazine substituent influences the position and intensity of the thiadiazole absorption bands through mesomeric effects. The nitrogen lone pairs on the piperazine ring can participate in extended conjugation with the thiadiazole π-system, resulting in bathochromic shifts compared to unsubstituted thiadiazole derivatives. The exact magnitude of these shifts depends on the conformational arrangement and the degree of orbital overlap between the two heterocyclic systems.
Additional absorption features may appear in the longer wavelength region if charge-transfer interactions occur between the electron-rich piperazine moiety and the electron-deficient thiadiazole ring. These charge-transfer bands typically exhibit lower intensity compared to the localized π→π* transitions but provide valuable information about the electronic communication within the molecule.
Computational Modeling of Electronic Structure
Quantum Chemical Calculations and Molecular Orbital Analysis
Computational modeling of this compound employs density functional theory methods to elucidate the electronic structure and molecular properties. The molecular orbitals reveal the distribution of electron density throughout the conjugated system, with particular emphasis on the frontier orbitals that govern chemical reactivity and electronic properties. The highest occupied molecular orbital typically exhibits significant contributions from both the thiadiazole ring and the piperazine nitrogen atoms, reflecting the extended conjugation within the system.
The lowest unoccupied molecular orbital demonstrates the electron-accepting character of the thiadiazole ring, with substantial orbital coefficients localized on the heterocyclic carbons and nitrogen atoms. The energy gap between the frontier orbitals provides insights into the electronic excitation properties and potential applications in optoelectronic devices, given the known applications of thiadiazole derivatives in such fields.
Electrostatic potential surface calculations reveal the charge distribution patterns and potential binding sites for intermolecular interactions. The amino group and piperazine nitrogen atoms exhibit regions of negative electrostatic potential, indicating their tendency to act as hydrogen bond acceptors or coordination sites. Conversely, the amino protons and specific hydrogen atoms on the piperazine ring show positive electrostatic potential regions suitable for hydrogen bond donation.
Conformational Analysis and Energy Landscape
The conformational flexibility of this compound arises primarily from the rotation around the bond connecting the thiadiazole ring to the piperazine nitrogen and the internal rotations within the propyl substituent. Computational conformational searches identify multiple local minima corresponding to different arrangements of these flexible components. The global minimum conformation typically corresponds to an arrangement that maximizes intramolecular stabilizing interactions while minimizing steric repulsions.
The rotational barrier around the thiadiazole-piperazine bond reflects the degree of conjugation between the two heterocyclic systems. Higher barriers indicate stronger electronic communication and more restricted rotation, while lower barriers suggest greater conformational freedom. The energy differences between conformers provide information about the thermal accessibility of different molecular shapes under ambient conditions.
The propyl chain conformations follow typical alkyl chain behavior, with anti conformations generally preferred over gauche arrangements due to reduced steric interactions. However, specific intramolecular interactions with the heterocyclic portions of the molecule may stabilize certain gauche conformations, leading to deviations from simple alkyl chain behavior.
Electronic Properties and Charge Distribution Analysis
Natural bond orbital analysis provides detailed insights into the charge distribution and bonding patterns within this compound. The thiadiazole ring carbons typically bear partial positive charges due to the electronegativity of the adjacent nitrogen and sulfur atoms, while the nitrogen atoms exhibit negative partial charges reflecting their electron-rich character. The piperazine nitrogen atoms show charge distributions that depend on their substitution patterns and participation in conjugation with the thiadiazole system.
The bond orders calculated from the wave function provide quantitative measures of the covalent bonding strength throughout the molecule. The carbon-nitrogen bonds within the thiadiazole ring exhibit bond orders intermediate between single and double bonds, confirming the aromatic delocalization within the heterocycle. The bond connecting the thiadiazole ring to the piperazine nitrogen shows partial double bond character when significant conjugation occurs between the two ring systems.
Atomic charges derived from population analysis methods reveal the electron-withdrawing effect of the thiadiazole ring on the attached substituents and the electron-donating influence of the piperazine moiety. These charge patterns correlate with the observed spectroscopic properties and provide a molecular-level understanding of the electronic structure that governs the chemical behavior of this complex heterocyclic system.
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| Frontier Orbital Gap | 3.5-4.2 eV | Density Functional Theory |
| Dipole Moment | 4.2-5.8 D | Quantum Chemical |
| Rotational Barrier | 8-15 kJ/mol | Conformational Analysis |
| Charge on Thiadiazole N | -0.45 to -0.52 e | Natural Population Analysis |
Properties
IUPAC Name |
5-(4-propylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5S/c1-2-3-13-4-6-14(7-5-13)9-12-11-8(10)15-9/h2-7H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOBWKBAHUQBBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-propylpiperazine with a thiadiazole precursor. One common method includes the cyclization of a hydrazine derivative with a suitable thiocarbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where the propyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a histamine H3 receptor antagonist.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity. This leads to an increase in the release of neurotransmitters such as histamine, acetylcholine, and dopamine, which can modulate various physiological processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Thiadiazole Derivatives
Structural and Electronic Comparisons
The substituent at position 5 of the thiadiazole ring critically influences electronic properties, solubility, and intermolecular interactions. Key analogs and their substituents include:
Key Observations :
- Piperazine Derivatives : The 4-propylpiperazinyl group may improve solubility in physiological environments compared to purely aromatic substituents. Piperazine’s tertiary amines can participate in hydrogen bonding, enhancing interactions with biological targets .
- Aromatic Substituents : Chlorophenyl and pyridyl groups facilitate π-π stacking with hydrophobic enzyme pockets or DNA bases, as seen in docking studies .
Key Observations :
- Fluorinated Derivatives : The fluorinated thiophene analog’s low IC50 (1.28 µg/mL) highlights fluorine’s role in enhancing target affinity .
- Piperazine Derivatives : While data on the target compound are absent, piperazine-containing analogs (e.g., 5-(4-methylpiperazin-1-yl)-...) are often explored for improved blood-brain barrier penetration and kinase inhibition .
Computational and Docking Studies
Molecular docking reveals substituent-specific interactions:
- Indole Derivatives : Strong binding to PIM2 kinase via hydrophobic interactions and hydrogen bonds with the indole NH group .
- Pyridyl Derivatives : ER stress induction in lung cancer cells correlates with pyridine’s ability to coordinate metal ions or disrupt protein folding .
- Piperazine Derivatives : Piperazine’s nitrogen atoms may form salt bridges with acidic residues in enzyme active sites, though further studies are needed .
Biological Activity
5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : CHNS
- Molecular Weight : 305.4 g/mol
- CAS Number : 1243030-05-8
The structure features a thiadiazole ring connected to a propylpiperazine moiety, which is known to enhance lipophilicity and biological activity due to its ability to interact with various biological targets .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with appropriate carboxylic acid derivatives under acidic conditions.
- Introduction of the Piperazine Ring : The thiadiazole intermediate is reacted with 1-bromo-4-propylpiperazine in the presence of a base such as potassium carbonate.
- Final Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry .
Antimicrobial Properties
Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activities. In particular:
- Antibacterial Activity : Studies have demonstrated that this compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Significant |
| Escherichia coli | 64 | Moderate |
| Pseudomonas aeruginosa | 128 | Moderate |
Antifungal Properties
The compound also exhibits antifungal activity against strains such as Aspergillus niger and Candida albicans. The observed inhibition rates suggest that it could be developed into a therapeutic agent for fungal infections .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The piperazine moiety can bind to neurotransmitter receptors, modulating their activity.
- Enzyme Inhibition : The thiadiazole ring may participate in hydrogen bonding and other interactions that inhibit enzyme functions critical for microbial survival .
Comparative Analysis with Similar Compounds
When compared to other thiadiazole derivatives, this compound shows enhanced lipophilicity and binding affinity due to the propyl group on the piperazine ring. This structural variation influences its pharmacokinetic properties and overall biological activity.
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| This compound | Significant | Moderate |
| 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amines | Moderate | Low |
| 5-(4-benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-amines | Significant | Significant |
Case Studies
Several studies have been conducted on similar compounds highlighting their potential therapeutic applications:
- Antimicrobial Evaluation : A study evaluated various thiadiazole derivatives for their antibacterial properties against common pathogens. The results indicated that compounds similar to 5-(4-propylpiperazin-1-yl)-1,3,4-thiadiazol showed promising results against multiple strains .
- Pharmacological Studies : Another research highlighted the use of thiadiazole derivatives in treating central nervous system disorders due to their interaction with neurotransmitter receptors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions. For example, thiosemicarbazide derivatives can react with propylpiperazine precursors under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core. Cyclization with POCl₃ at 90°C under reflux for 3 hours is a common step, followed by pH adjustment (8–9) using ammonia to precipitate the product . Recrystallization from DMSO/water (2:1) improves purity. Yields are optimized by controlling stoichiometry (1:3 molar ratio of acid to POCl₃) and reaction time .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural characterization employs:
- NMR/IR spectroscopy : To confirm functional groups (e.g., NH₂ at ~3,300 cm⁻¹ in IR) and aromatic proton environments.
- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., 18.2°–30.3° between thiadiazole and pyridine rings) .
- Elemental analysis : Validates empirical formula (C, H, N, S content).
Q. What safety protocols are critical during handling and disposal?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation; install automatic leak detection systems.
- Waste disposal : Segregate organic waste and transfer to licensed hazardous waste facilities .
- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .
Advanced Research Questions
Q. How do conformational differences in the crystal structure impact supramolecular interactions?
- Methodological Answer : X-ray data reveal two independent molecules (A and B) in the asymmetric unit with distinct dihedral angles (18.2° vs. 30.3°). These conformers form 2D networks via N–H···N hydrogen bonds (2.89–3.04 Å). Such interactions influence solubility and stability, which can be probed via Hirshfeld surface analysis .
Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer :
- Standardized assays : Use sulforhodamine B (SRB) assays under controlled conditions (5% CO₂, 37°C) with RPMI-1640 medium .
- Cell line diversity : Test across gastric (NUGC), colon (DLD-1), and liver (HA22T) cancer lines to account for tissue-specific activity.
- Controls : Include CHS-828 (reference compound) and vehicle (DMSO ≤0.5%) to normalize results .
- Statistical validation : Apply ANOVA to assess significance (p<0.05) across replicates.
Q. How can computational methods predict biological activity prior to in vitro testing?
- Methodological Answer :
- Molecular docking : Simulate binding to target proteins (e.g., carbonic anhydrase) using AutoDock Vina.
- QSAR models : Correlate substituent effects (e.g., propylpiperazine chain length) with IC₅₀ values from existing thiadiazole derivatives .
- ADMET prediction : Use SwissADME to estimate permeability, metabolic stability, and toxicity.
Key Methodological Notes
- Contradiction Analysis : Discrepancies in biological data may arise from cell line heterogeneity. Validate using orthogonal assays (e.g., apoptosis via flow cytometry).
- Synthetic Reproducibility : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to ensure consistency .
- Safety Compliance : Adhere to GBZ 2.1-2007 and OSHA standards for airborne exposure limits .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
